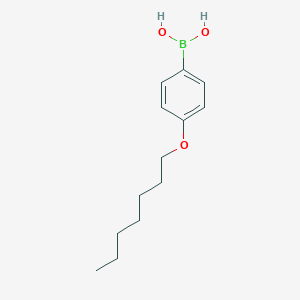

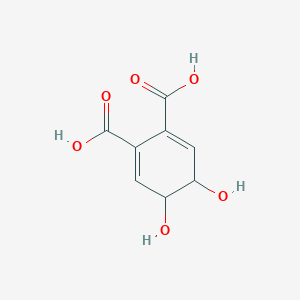

4,5-Dihydroxycyclohexa-2,6-diene-1,2-dicarboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

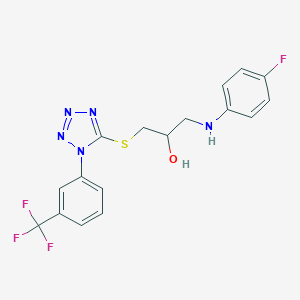

4,5-Dihydroxycyclohexa-2,6-diene-1,2-dicarboxylic acid, also known as quinolinic acid (QA), is an endogenous metabolite of the tryptophan-kynurenine pathway. It is a key intermediate in the biosynthesis of NAD+ and has been implicated in the pathogenesis of several neurological and psychiatric disorders. In recent years, there has been a growing interest in the synthesis, mechanism of action, and potential therapeutic applications of QA.

Mechanism Of Action

QA acts as an agonist at the N-methyl-D-aspartate (NMDA) receptor, a subtype of glutamate receptor that plays a key role in synaptic plasticity and learning and memory. It also activates the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor that regulates the expression of genes involved in xenobiotic metabolism and immune responses.

Biochemical And Physiological Effects

QA has been shown to induce oxidative stress, mitochondrial dysfunction, and inflammation in neuronal and glial cells. It also alters the expression of genes involved in neurotransmitter synthesis and release, leading to changes in synaptic transmission and plasticity. QA has been implicated in the pathogenesis of several neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, Huntington's disease, and schizophrenia.

Advantages And Limitations For Lab Experiments

QA is a widely used tool in neuroscience research, as it can be used to induce excitotoxicity and oxidative stress in vitro and in vivo. However, its use is limited by its toxicity and potential for non-specific effects. Careful consideration should be given to the dose and duration of QA exposure, as well as the choice of experimental model.

Future Directions

1. Development of novel QA antagonists as potential therapeutic agents for neurological and psychiatric disorders.

2. Investigation of the role of QA in the regulation of immune responses and inflammation.

3. Elucidation of the molecular mechanisms underlying the neurotoxic effects of QA.

4. Development of QA-based biomarkers for the diagnosis and monitoring of neurological and psychiatric disorders.

5. Investigation of the potential neuroprotective effects of antioxidants and other compounds against QA-induced excitotoxicity and oxidative stress.

Synthesis Methods

QA can be synthesized in the laboratory by the oxidation of anthranilic acid with potassium permanganate or by the decarboxylation of 2,3-pyridinedicarboxylic acid. It can also be obtained from natural sources such as the seeds of the legume plant Lupinus mutabilis.

Scientific Research Applications

QA has been extensively studied for its role in the pathogenesis of several neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, Huntington's disease, and schizophrenia. It has been shown to induce excitotoxicity and oxidative stress, leading to neuronal damage and death. QA has also been implicated in the regulation of immune responses and inflammation.

properties

IUPAC Name |

4,5-dihydroxycyclohexa-2,6-diene-1,2-dicarboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O6/c9-5-1-3(7(11)12)4(8(13)14)2-6(5)10/h1-2,5-6,9-10H,(H,11,12)(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFSRJRFDIILHFC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(C1O)O)C(=O)O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,5-Dihydroxycyclohexa-2,6-diene-1,2-dicarboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.